molecular formula C17H24N4O3 B2840574 N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide CAS No. 477890-26-9

N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Cat. No.: B2840574
CAS No.: 477890-26-9
M. Wt: 332.404
InChI Key: VZKFAIHKAWLRFI-UHFFFAOYSA-N
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Description

N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a pyridine moiety, and a diethoxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Pyridine Moiety: The 6-methyl-2-pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of the Diethoxypropyl Group: The diethoxypropyl group can be attached through an alkylation reaction using 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imidazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diethoxypropyl)-1-(2-pyridinyl)-1H-imidazole-4-carboxamide
  • N-(3,3-diethoxypropyl)-1-(4-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
  • N-(3,3-diethoxypropyl)-1-(6-methyl-3-pyridinyl)-1H-imidazole-4-carboxamide

Uniqueness

N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring and the diethoxypropyl group. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,3-diethoxypropyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-4-23-16(24-5-2)9-10-18-17(22)14-11-21(12-19-14)15-8-6-7-13(3)20-15/h6-8,11-12,16H,4-5,9-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFAIHKAWLRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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